molecular formula C10H18N4O B13223461 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol

3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol

Cat. No.: B13223461
M. Wt: 210.28 g/mol
InChI Key: ADQSRWKNIJOPSQ-UHFFFAOYSA-N
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Description

Table 1: Atomic Composition and Weight Contribution

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
C 10 12.01 120.10
H 18 1.008 18.14
N 4 14.01 56.04
O 1 16.00 16.00
Sum 210.28

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-(1-propan-2-yltriazol-4-yl)piperidin-3-ol

InChI

InChI=1S/C10H18N4O/c1-8(2)14-6-9(12-13-14)10(15)4-3-5-11-7-10/h6,8,11,15H,3-5,7H2,1-2H3

InChI Key

ADQSRWKNIJOPSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=N1)C2(CCCNC2)O

Origin of Product

United States

Preparation Methods

Zn(OAc)$$_2$$-Mediated Triazole Formation

This method directly couples ketones with propargyl amines under mild conditions, bypassing traditional azide intermediates.

Procedure :

  • Piperidin-3-one reacts with propargyl amine in the presence of Zn(OAc)$$_2$$ (10 mol%) at 60°C.
  • Advantage: Avoids hazardous azide handling.

Mitsunobu Reaction for Chiral Induction

For enantioselective synthesis, Mitsunobu conditions (DIAD, PPh$$_3$$) introduce chirality during piperidine functionalization.

Reaction Optimization and Catalysts

  • Catalyst Screening : CuI outperforms CuSO$$_4$$/sodium ascorbate in regioselectivity and yield for sterically hindered substrates.
  • Solvent Effects : Polar aprotic solvents (MeCN, DMF) enhance reaction rates compared to aqueous systems.
  • Temperature : Room temperature minimizes side reactions, while elevated temperatures (50–80°C) accelerate slower reactions.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve safety and efficiency for large-scale azide-alkyne reactions.
  • Purification : Flash chromatography (SiO$$_2$$, ethyl acetate/hexane) or recrystallization achieves >95% purity.

Analytical Validation

  • NMR : Distinct triazole proton signals at δ 8.05 ppm and piperidine CH$$_2$$ groups at δ 1.4–2.8 ppm.
  • HRMS : Molecular ion peak at m/z 210.28 [M+H]$$^+$$ confirms the target structure.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the triazole and piperidine rings suggests potential interactions with a range of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol, highlighting their structural differences, synthesis methods, and biological activities:

Compound Name Core Structure Key Substituents/Modifications Synthesis Method Pharmacological Activity References
3-{1-[3-(1,7-Dicarba-closo-dodecaborane-1-yl)propyl]-1H-1,2,3-triazol-4-yl}-1,8-naphthalic anhydride Naphthalimide + triazole Carborane (boron cluster) CuAAC, column chromatography Potential boron neutron capture therapy (BNCT) agent
(E)-1-(4-aminophenyl)-3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one Chalcone + triazole Bromophenyl, enone linker Click chemistry, oxidation Anti-osteosarcoma activity
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole Isoxazole + triazole + piperazine Trifluoromethyl, bromophenyl CuAAC, Suzuki coupling Anti-tubercular (MIC = 6.16 μM)
5-(1-(2-(Piperidin-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)-1H-indole (IND1) Indole + triazole + piperidine Piperidinylethyl chain Click chemistry α7 nAChR antagonist
3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol (unsubstituted analog) Piperidin-3-ol + triazole No isopropyl group Not specified N/A (structural reference)

Key Comparisons

Structural Complexity and Functional Groups: The target compound’s isopropyl group on the triazole distinguishes it from simpler analogs like 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol . This substituent may improve metabolic stability and membrane permeability compared to unsubstituted derivatives. Carborane-containing analogs (e.g., ) exhibit unique electronic and steric properties due to boron clusters, making them candidates for BNCT, whereas the target compound lacks such inorganic moieties .

Synthetic Routes :

  • Most triazole derivatives, including the target compound, rely on CuAAC for triazole formation. However, post-functionalization steps (e.g., oxidation in chalcone derivatives or Suzuki coupling in isoxazole derivatives ) vary based on the target scaffold.

Biological Activity: Anti-tubercular activity: Quinoxaline and isoxazole-triazole hybrids () show potent activity against Mycobacterium tuberculosis (MIC values 6.16–12.5 μM), likely due to interactions with mycobacterial enzymes like pantothenate synthetase . The target compound’s piperidine hydroxyl group could enhance solubility for improved bioavailability in such applications. Antimicrobial activity: Halogen-substituted triazoles (e.g., 4-bromo- and 4-chlorophenyl derivatives in ) exhibit broad-spectrum activity against bacterial and fungal strains, suggesting that the isopropyl group in the target compound might modulate selectivity . Receptor binding: IND1 () demonstrates high affinity for α7 nicotinic acetylcholine receptors, indicating that triazole-piperidine hybrids are viable scaffolds for CNS-targeted drugs. The target compound’s hydroxyl group could further refine receptor interactions .

Physicochemical Properties

  • Solubility : The hydroxyl group on piperidin-3-ol enhances water solubility compared to carborane or aryl-substituted analogs .

Biological Activity

3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, along with relevant case studies and research findings.

The compound's IUPAC name is 1-(1-propan-2-yltriazol-4-yl)propan-2-ol, with a molecular formula of C₈H₁₅N₃O and a molecular weight of 169.23 g/mol. Its structure includes a piperidine ring attached to a triazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₈H₁₅N₃O
Molecular Weight169.23 g/mol
IUPAC Name1-(1-propan-2-yltriazol-4-yl)propan-2-ol
CAS Number1349650-64-1

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing triazole rings, particularly against resistant strains such as Candida auris. In a study involving piperidine-based triazole derivatives, compounds similar to 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol demonstrated significant antifungal activity with minimal inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris .

Mechanism of Action:
The antifungal mechanism involves disruption of the fungal cell membrane and induction of apoptosis in fungal cells. The compounds were shown to cause cell cycle arrest and increase caspase activity, indicating a shift towards programmed cell death .

Antibacterial Activity

Compounds with triazole structures have also been studied for their antibacterial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The specific mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. For instance, certain piperidine-based triazoles have been reported to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression . In vitro studies demonstrate that these compounds can inhibit the proliferation of cancer cells at low concentrations.

Case Study:
In one notable study, a derivative similar to 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol was tested against MCF-7 breast cancer cells. The results indicated an IC50 value significantly lower than traditional chemotherapeutics, suggesting enhanced potency .

Safety and Toxicity

While the biological activities are promising, safety profiles must be assessed through comprehensive toxicity studies. Preliminary data suggest that derivatives exhibit lower toxicity compared to established drugs; however, further investigations are necessary to fully understand their safety profiles in clinical settings .

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